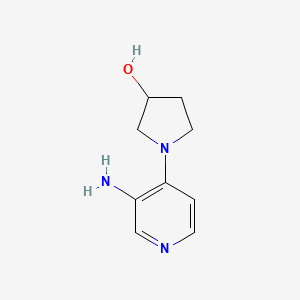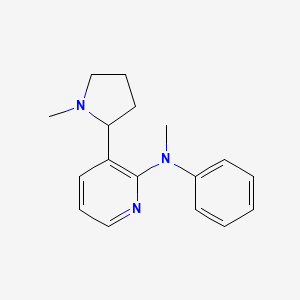
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, a methyl group, and a phenylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Difluorocyclohexyl Group:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the difluorocyclohexyl group with the piperidine ring and the phenyl group using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halides and nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- (3,3-Difluorocyclohexyl)(2-methyl-1,1-dioxido-4-thiomorpholinyl)methanone
- 1-(3,3-Difluorocyclohexyl)-3-[(2S,3R)-2-ethenyloxolan-3-yl]urea
Uniqueness
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25F2N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(3,3-difluorocyclohexyl)-1-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C18H25F2N/c1-21-11-9-15(14-6-3-2-4-7-14)12-17(21)16-8-5-10-18(19,20)13-16/h2-4,6-7,15-17H,5,8-13H2,1H3 |
InChI Key |
RLROUSFMKCIHFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2CCCC(C2)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


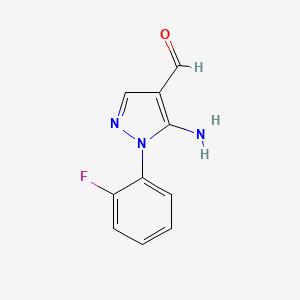
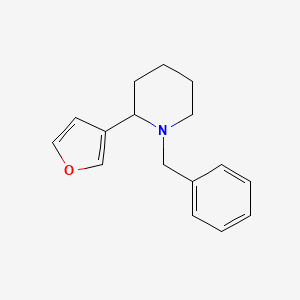
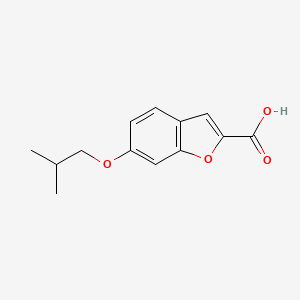
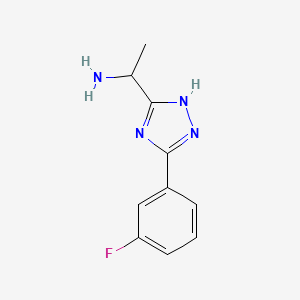

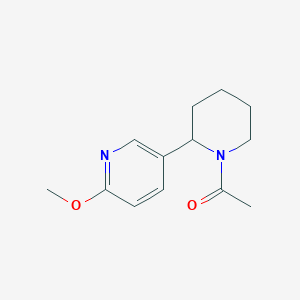
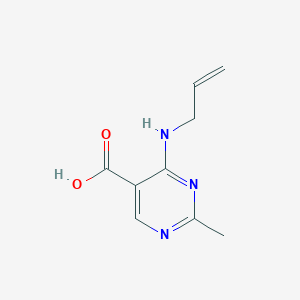
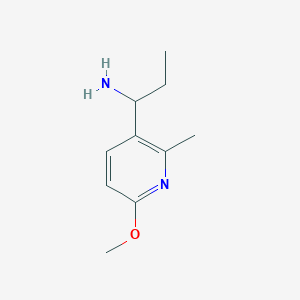
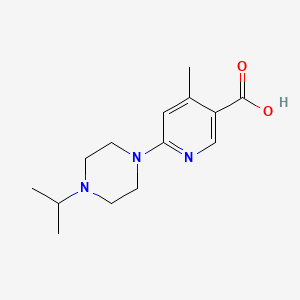
![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)


